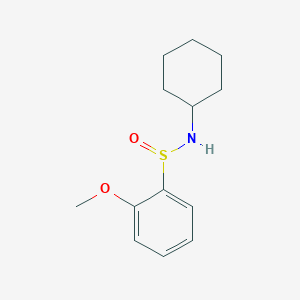

N-Cyclohexyl-2-methoxybenzene-1-sulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Cyclohexyl-2-methoxybenzene-1-sulfinamide: is an organic compound that belongs to the class of sulfinamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-methoxybenzene-1-sulfinamide typically involves the reaction of 2-methoxybenzenesulfinyl chloride with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-methoxybenzenesulfinyl chloride and cyclohexylamine.

Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

Procedure: The 2-methoxybenzenesulfinyl chloride is added dropwise to a solution of cyclohexylamine in the chosen solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until the reaction is complete.

Workup: The reaction mixture is washed with water and the organic layer is separated. The solvent is then evaporated under reduced pressure to obtain the crude product, which is purified by recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the synthesis. Additionally, the choice of catalysts and reaction conditions is fine-tuned to minimize by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

N-Cyclohexyl-2-methoxybenzene-1-sulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

Oxidation: Formation of N-cyclohexyl-2-methoxybenzenesulfonamide.

Reduction: Formation of N-cyclohexyl-2-methoxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

N-Cyclohexyl-2-methoxybenzene-1-sulfinamide is being investigated for its potential therapeutic benefits. Its structural characteristics make it a candidate for the development of pharmaceuticals targeting specific diseases.

Key Findings:

- Anticancer Activity: Research indicates that sulfinamide derivatives exhibit significant anticancer properties. For example, studies on related compounds have shown selective cytotoxicity against colon cancer cell lines, suggesting a potential role for this compound in cancer treatment .

- Inhibitory Effects: Compounds with similar structures have demonstrated inhibitory effects on enzymes involved in various diseases, including those related to obesity and metabolic disorders .

Case Study:

In a study evaluating TASIN analogs, compounds structurally related to this compound were found to selectively inhibit tumor growth in models of colorectal cancer, indicating the potential for developing targeted therapies .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex organic molecules.

Key Findings:

- Synthesis of Sulfenamides: The compound is utilized in synthesizing various sulfenamides, which are critical in rubber manufacturing as vulcanization accelerators. Its derivatives are known for their efficiency in promoting vulcanization processes without generating significant waste .

- Catalytic Reactions: It can act as a catalyst or reactant in various organic reactions, enhancing reaction rates and yields while minimizing byproducts .

Data Table: Synthesis Yield Comparison

| Compound | Synthesis Method | Yield (%) |

|---|---|---|

| N-Cyclohexyl-2-benzothiazole sulfenamide | Sodium hypochlorite oxidation | 90 |

| This compound | Hydrogen peroxide oxidation | 95.28 |

Nanotechnology Applications

The unique properties of this compound have led to its exploration in nanotechnology, particularly in biomedical applications.

Key Findings:

- Nanoparticle Synthesis: The compound is being studied for its ability to stabilize nanoparticles, which can be used in drug delivery systems. Its phenolic structure allows for effective interactions with biological systems .

- Biocompatibility: Research indicates that phenolic compounds can enhance biocompatibility and reduce toxicity in biomedical applications, making this compound a promising candidate for future research .

Case Study:

A review highlighted the use of phenolic-enabled nanotechnology (PEN) in developing nanohybrid materials that leverage compounds like this compound for biosensing and therapeutic applications .

Mécanisme D'action

The mechanism of action of N-Cyclohexyl-2-methoxybenzene-1-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their activity. The cyclohexyl and methoxy groups contribute to the compound’s overall hydrophobicity and electronic properties, affecting its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-cyclohexyl-2-benzothiazole sulfenamide: Used as a rubber vulcanization accelerator.

N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide: Known for its use in organic synthesis.

2-amino-N-cyclohexyl-N-methylbenzenesulfonamide: Investigated for its antibacterial properties.

Uniqueness

N-Cyclohexyl-2-methoxybenzene-1-sulfinamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Activité Biologique

N-Cyclohexyl-2-methoxybenzene-1-sulfinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and enzymatic inhibition. This article reviews the current understanding of its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), pharmacological evaluations, and case studies.

Chemical Structure and Properties

This compound features a sulfinamide group that can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. The presence of the cyclohexyl group contributes to its lipophilicity, which may enhance cellular uptake and bioavailability.

1. Enzyme Inhibition

Research indicates that sulfinamide derivatives, including this compound, exhibit significant inhibitory effects on various enzymes involved in cancer progression. For instance, compounds similar to this sulfinamide have shown potent inhibition against phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cell proliferation and survival pathways .

Table 1: Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (nM) | Remarks |

|---|---|---|---|

| 22c | PI3Kα | 0.22 | Strong inhibitor |

| 22c | mTOR | 23 | Effective against cancer cell lines |

2. Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by disrupting key signaling pathways. For example, compounds with similar structures have been shown to block the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and increased apoptotic markers in tumor cells .

Case Study: Apoptosis Induction

In a study involving HCT-116 colorectal cancer cells, treatment with sulfinamide derivatives resulted in:

- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase.

- Apoptotic Induction : Flow cytometry revealed a marked increase in early and late apoptotic cells after treatment with these compounds .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies have shown that variations in the substituents on the aromatic ring significantly affect enzyme inhibitory potency and anticancer activity. For instance:

- Electron-withdrawing groups enhance inhibitory activity against specific targets.

- The introduction of larger alkyl groups may affect the compound's ability to penetrate cellular membranes .

Table 2: SAR Insights

| Substituent Type | Effect on Activity |

|---|---|

| Electron-withdrawing | Increased potency against PI3K |

| Larger alkyl groups | Decreased cell permeability |

Propriétés

IUPAC Name |

N-cyclohexyl-2-methoxybenzenesulfinamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-16-12-9-5-6-10-13(12)17(15)14-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQYPSODWLXDOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.